molecular formula C14H16ClN3O2S B023767 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine CAS No. 105628-70-4

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

Cat. No. B023767
M. Wt: 325.8 g/mol
InChI Key: CMDBORFMLULSDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 1-Isoquinolinol, a precursor to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, involves oxidation and reaction with benzoyl chloride and water. The process is practical, with mild conditions and simple operation (Chen et al., 2012).

Molecular Structure Analysis

  • The molecular structure of derivatives related to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is analyzed in studies involving hydrogen bonds in crystal structures. These studies reveal the formation of N–H⋯O hydrogen bonds and the construction of 3D supramolecular network structures (Du et al., 2019).

Chemical Reactions and Properties

  • 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine exhibits inhibitory properties in various biological reactions, particularly as a calcium antagonist with anti-vasospastic properties (Asano et al., 1990). It also acts as a potent inhibitor of protein kinases, affecting enzyme induction and nuclear translocation of receptor complexes (Kido et al., 1987).

Physical Properties Analysis

  • The synthesis of related compounds, such as 1-chloro-isoquinoline, includes analysis using gas chromatography and mass spectrometry, which are crucial for determining the physical properties of these compounds (Jie, 2009).

Chemical Properties Analysis

  • Isoquinolinesulfonamides, including 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, are identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. This highlights their significant chemical properties as inhibitors (Hidaka et al., 1984).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Chemical Modifications : The compound has been involved in studies concerning its synthesis and chemical modifications. For instance, a study outlined the synthesis process from fasudil to hydroxyfasudil, demonstrating a practical process with mild reaction conditions and simple operation, highlighting its potential for various applications (Chen et al., 2012).

  • Pharmacological Studies : Pharmacological studies have explored modifications on the lead compound fasudil, showing that interactions with the catalytic domain of Rho-kinase are particularly sensitive to structural variations. This suggests specific structure-activity relationships that are crucial for the compound's application in inhibiting Rho-kinase (Logé et al., 2003).

Biological and Medical Research Applications

  • Cancer Research : The compound has been studied for its role in inhibiting tumor progression in human and rat tumor models. Research has demonstrated its ability to modify tumor cell morphology and inhibit tumor cell migration and anchorage-independent growth, indicating a potential application in cancer therapy (Ying et al., 2006).

  • Neurological Studies : Studies have also explored its applications in neurological research, such as its effects on spatial memory and depression. Findings suggest that memory processing and mood regulation may share common neural mechanisms, which can be targeted by compounds like fasudil for therapeutic purposes (Sun & Alkon, 2005).

  • Antimycobacterial Activity : Another study found that the protein kinase inhibitor H7, related to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, inhibits the growth of mycobacterial strains, suggesting a role in studying bacterial growth control mechanisms (Drews et al., 2001).

Supramolecular Chemistry

  • Construction of Molecular Solids : Research on homopiperazine and its interactions with organic acids to form supramolecular structures highlights its utility in the field of supramolecular chemistry, paving the way for the development of novel materials (Du et al., 2019).

properties

IUPAC Name

1-chloro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDBORFMLULSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625404
Record name 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

CAS RN

105628-70-4
Record name 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 50 ml of thionyl chloride were added 5.85 g of 1-chloro-5-isoquinolinesulfonic acid as obtained in Example 1 and 0.5 ml of N,N-dimethylformamide. Then, the resulting mixture was refluxed while heating at 80° to 85° C. for 2 hours, followed by removal of the thionyl chloride and N,N-dimethylformamide under reduced pressure to obtain a residue. The residue was dissolved in a liquid consisting of 20 ml of water and 50 ml of dichloromethane, and the pH of the aqueous solution was adjusted to 6.0 with an aqueous sodium hydrogencarbonate saturated solution. Then, the dichloromethane layer was added to a 100 ml of a dichloromethane solution containing 6.0 g of homopiperazine for 20 minutes while cooling with ice, followed by stirring for 1 hour at a temperature of 15° C. to 20° C. The obtained reaction mixture was washed thrice with 50 ml of water, dried with anhydrous sodium sulfate and then distilled under reduced pressure to obtain oily residue. The thus obtained oily residue was subjected to purification by the silica gel column chromatography (Wacogel C-200, 150 g; solvent: a 5% methanol solution in chloroform), thereby to obtain 5.5 g of 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine, i.e., Compound (76), in a 84% yield. Analytical data on Compound (76) are given below.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0.5 mL
Type
solvent
Reaction Step Seven

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